Cas no 881668-93-5 (5-methoxyquinolin-3-amine)

5-methoxyquinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-methoxyquinolin-3-amine
- 3-amino-5-methoxyquinoline
- CS-0326127
- SB68477
- AS-41416
- AKOS025146680
- DTXSID20732210
- SCHEMBL2815588
- AMY26298
- MFCD19689868
- 3-Quinolinamine, 5-methoxy-
- 881668-93-5
- A850599
- 5-Methoxy-3-quinolinamine
- MRYAIYLNPHLPAY-UHFFFAOYSA-N
- DB-331081
-
- MDL: MFCD19689868
- インチ: InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3
- InChIKey: MRYAIYLNPHLPAY-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1C=C(C=N2)N
計算された属性
- せいみつぶんしりょう: 174.079312947g/mol
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 48.1Ų
5-methoxyquinolin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M223453-100mg |
5-Methoxyquinolin-3-amine |
881668-93-5 | 100mg |
$ 340.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D256906-500mg |
5-methoxyquinolin-3-amine |
881668-93-5 | 95% | 500mg |
$585 | 2024-05-24 | |
TRC | M223453-10mg |
5-Methoxyquinolin-3-amine |
881668-93-5 | 10mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM143492-1g |
5-Methoxyquinolin-3-amine |
881668-93-5 | 95% | 1g |
$*** | 2023-05-29 | |
A2B Chem LLC | AI59041-250mg |
5-Methoxyquinolin-3-amine |
881668-93-5 | 97% | 250mg |
$160.00 | 2023-12-29 | |
abcr | AB448038-1g |
5-Methoxyquinolin-3-amine; . |
881668-93-5 | 1g |
€1220.10 | 2024-08-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2072-100mg |
5-methoxyquinolin-3-amine |
881668-93-5 | 95% | 100mg |
¥958.0 | 2024-04-16 | |
A2B Chem LLC | AI59041-100mg |
5-Methoxyquinolin-3-amine |
881668-93-5 | 95% | 100mg |
$209.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2072-100.0mg |
5-methoxyquinolin-3-amine |
881668-93-5 | 95% | 100.0mg |
¥877.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2072-500.0mg |
5-methoxyquinolin-3-amine |
881668-93-5 | 95% | 500.0mg |
¥2328.0000 | 2024-07-20 |
5-methoxyquinolin-3-amine 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
5-methoxyquinolin-3-amineに関する追加情報
Comprehensive Overview of 5-Methoxyquinolin-3-amine (CAS No. 881668-93-5): Properties, Applications, and Research Insights
5-Methoxyquinolin-3-amine (CAS No. 881668-93-5) is a specialized organic compound belonging to the quinoline family, characterized by a methoxy group at the 5-position and an amino group at the 3-position of the quinoline ring. This structural configuration imparts unique chemical and biological properties, making it a subject of interest in pharmaceutical research, material science, and agrochemical development. The compound's molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol. Its CAS registry number (881668-93-5) serves as a universal identifier for precise chemical tracking and regulatory compliance.
In recent years, 5-methoxyquinolin-3-amine has garnered attention due to its potential applications in drug discovery, particularly in the design of kinase inhibitors and antimicrobial agents. Researchers have explored its role as a building block for synthesizing heterocyclic compounds with enhanced bioactivity. The compound's quinoline core is a privileged scaffold in medicinal chemistry, often associated with antimalarial, anticancer, and anti-inflammatory properties. This aligns with the growing demand for novel therapeutic agents targeting resistant pathogens and chronic diseases.
From a synthetic perspective, 5-methoxyquinolin-3-amine can be prepared via multi-step organic reactions, including Skraup synthesis or palladium-catalyzed amination. Its methoxy substituent enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions. These characteristics make it valuable for constructing complex molecules in asymmetric catalysis and structure-activity relationship (SAR) studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.
The compound's relevance extends to material science, where its fluorescence properties are exploited in developing sensors and optoelectronic devices. Quinoline derivatives are known for their luminescent behavior, and 5-methoxyquinolin-3-amine serves as a precursor for designing emissive materials with tunable wavelengths. This application resonates with the surge in demand for organic light-emitting diodes (OLEDs) and bioimaging probes, addressing trends in sustainable technology and diagnostic tools.
Environmental and safety profiles of 5-methoxyquinolin-3-amine are critical considerations for industrial adoption. While not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE) and ventilation—are recommended during laboratory-scale synthesis. The compound's biodegradability and ecotoxicological impact remain areas of ongoing research, reflecting the broader emphasis on green chemistry principles.
Market dynamics for 5-methoxyquinolin-3-amine are influenced by its niche applications. Suppliers often highlight its availability in research-grade quantities, with customization options for derivative synthesis. Pricing trends correlate with raw material costs and the scalability of production methods. As patent landscapes evolve, this compound may see expanded use in proprietary formulations, particularly in regions with robust pharmaceutical and electronics manufacturing sectors.
In conclusion, 5-methoxyquinolin-3-amine (CAS No. 881668-93-5) represents a versatile intermediate with cross-disciplinary utility. Its integration into drug development pipelines and advanced materials underscores its scientific and commercial value. Future research may uncover additional functionalities, further solidifying its role in innovation-driven industries.
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